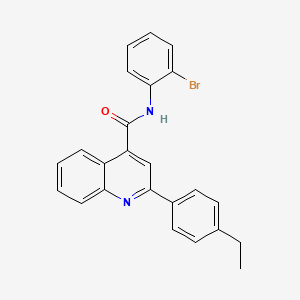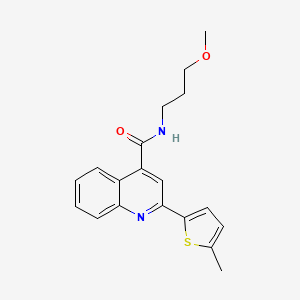![molecular formula C19H26N2O4 B4615172 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)
1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
説明
Synthesis Analysis
The synthesis of complex organic compounds such as "1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one" often involves multi-step reactions, starting from simpler molecules. A similar compound's synthesis was described by Smaliy et al. (2011), who proposed a novel method for synthesizing pyrrolidinyl and piperidinyl derivatives based on exhaustive catalytic hydrogenation of pyrrolylpyridine precursors (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by detailed spectroscopic analysis. Crystallography and spectroscopy are common methods for confirming the molecular geometry and identifying functional groups. Karczmarzyk and Malinka (2004) detailed the crystal and molecular structures of a related compound, demonstrating the application of X-ray diffraction in defining compound geometry (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. For example, the presence of dimethoxyphenyl and pyrrolidin-2-one structures can affect the compound's electron distribution and reactivity. Research by Golla et al. (2020) on related compounds highlighted the impact of molecular structure on photophysical and electrochemical properties, offering insights into the reactivity of these molecules (Golla et al., 2020).
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability are crucial for understanding a compound's behavior in different environments. While specific data on "1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one" might not be readily available, studies on structurally similar compounds can provide valuable context. For instance, Bellesia et al. (2001) discussed the synthesis and properties of dimethoxy-substituted pyrrolin-2-ones, which are relevant to understanding the physical characteristics of related compounds (Bellesia et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential aspects of a compound's profile. Research on compounds with similar structures can shed light on these aspects. For example, the study by Wijtmans et al. (2004) on the antioxidant properties of pyridinol derivatives provides insight into the chemical behavior of compounds with pyridine and pyrrolidine elements (Wijtmans et al., 2004).
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Synthesis Methods
A notable approach towards the synthesis of structurally complex piperidine and pyrrolidine derivatives involves innovative methods, such as exhaustive catalytic hydrogenation of pyrrolylpyridine derivatives, which are pivotal in medicinal chemistry for the creation of rigid diamine frameworks (R. Smaliy et al., 2011). These synthesis methods are essential for the development of compounds with potential biological activity.
Antimycobacterial Agents
Derivatives of pyrrolidine, such as 1,5-diphenylpyrrole derivatives, have been evaluated for their activity against Mycobacterium tuberculosis. Compounds with variously substituted phenyl rings added to the pyrrolidine nucleus have shown significant antimycobacterial activity, highlighting the potential of pyrrolidine derivatives in tuberculosis treatment (M. Biava et al., 2008).
Electronic and Optical Materials
Electro-Optic Materials
Pyrrole-based compounds, through innovative synthesis methods, contribute to the development of nonlinear optical (NLO) and electro-optic materials. These materials are vital for applications in optical communication technologies and information processing. The synthesis of diethanolaminomethyl-functionalized derivatives for NLO-active chromophore monolayers showcases the importance of pyrrole derivatives in advanced material sciences (A. Facchetti et al., 2003).
Conducting Polymers
Pyrrole and its derivatives play a crucial role in the synthesis of conducting polymers. These polymers, synthesized from low oxidation potential monomers based on pyrrole, exhibit stable electrically conducting forms. Such materials are promising for electronic applications, including organic electronics and sensor technologies (G. Sotzing et al., 1996).
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-5-4-8-20(11-13)19(23)14-9-18(22)21(12-14)16-10-15(24-2)6-7-17(16)25-3/h6-7,10,13-14H,4-5,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBEECQGJOWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)
![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)
![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)
![methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)
![8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4615173.png)
